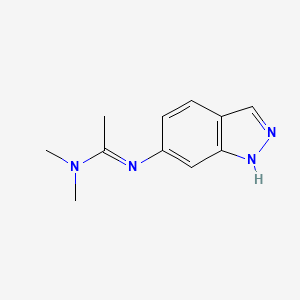

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, or NIDDM, is an important chemical compound used in a variety of scientific research applications. It is a derivative of indazole and is used as a precursor for the synthesis of a number of compounds. NIDDM has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

1. Polymerization Studies

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide derivatives have been used in the study of nickel bromide complexes for polymerization. These derivatives, when reacted with specific nickel complexes, produce catalytically active species that are efficient for homopolymerization of ethylene and oligomerization of higher olefins, resulting in polymers with low molecular weights and narrow polydispersity indices (Caris et al., 2009).

2. Synthesis and Biological Evaluation

The derivatives of N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, particularly indazole and indole carboxamides, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds have been synthesized using standard procedures and have shown remarkable potency and selectivity in inhibition, contributing significantly to the understanding of enzyme interactions and potential applications in medicinal chemistry (Tzvetkov et al., 2014).

3. Antitumor Activities

Certain derivatives of N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide have demonstrated promising antitumor activities. Research has focused on synthesizing novel derivatives and evaluating their efficacy against cancer cell lines. This includes the development of compounds like N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, which have shown significant antitumor effects in preliminary bioassay tests (Chu De-qing, 2011).

4. Nitric Oxide Receptor Activators

Indazole derivatives, including those related to N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, have been identified as activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds have been evaluated for their potential in inhibiting platelet aggregation, displaying significant pharmacological activity and potential therapeutic applications (Selwood et al., 2001).

5. Chemically Diverse Syntheses

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide and its derivatives have been explored for their synthetic utility in creating a variety of chemically diverse products. This includes the development of new synthetic methods and the study of their reactions under different conditions, contributing to the field of synthetic chemistry and the exploration of new compounds with potential biological activities (Zhu et al., 2019).

Propriétés

IUPAC Name |

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(15(2)3)13-10-5-4-9-7-12-14-11(9)6-10/h4-7H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSYDVONXHQGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC2=C(C=C1)C=NN2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)